
5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound “5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid” is a derivative of 1,10-Phenanthrolin-5-amine . This compound belongs to the class of organic compounds known as phenanthrolines, which are aromatic polycyclic compounds containing the phenanthroline skeleton . The skeleton is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring .
Synthesis Analysis
1,10-Phenanthrolin-5-amine, a precursor to the compound , can be used in the synthesis of bis-[1,10]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which can find applications in organic light-emitting devices .Molecular Structure Analysis
The empirical formula of 1,10-Phenanthrolin-5-amine is C12H9N3 . Its molecular weight is 195.22 . The SMILES string representation of the molecule is Nc1cc2cccnc2c3ncccc13 .Physical And Chemical Properties Analysis
The melting point of 1,10-Phenanthrolin-5-amine is 254-258 °C (lit.) . The compound is also characterized by a number of physicochemical properties such as a molar refractivity of 61.45, a TPSA of 51.8 Ų, and a log Po/w (iLOGP) of 1.29 .Safety And Hazards
Eigenschaften
IUPAC Name |
5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17/h2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAHIKGGXXNSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475102 |
Source


|
| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid | |
CAS RN |
163628-20-4 |
Source


|
| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


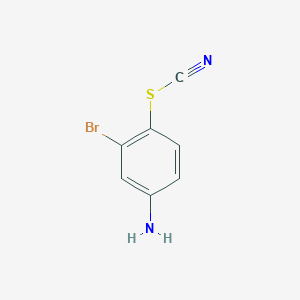
![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
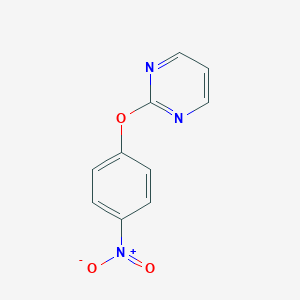
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)

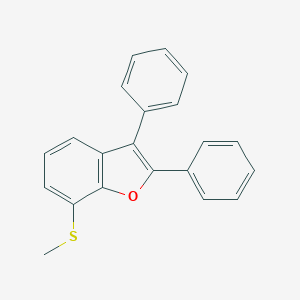
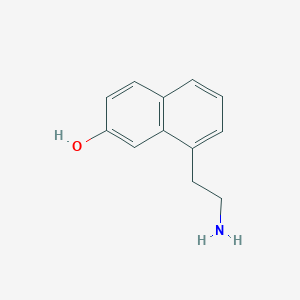
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
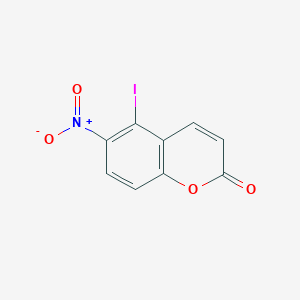
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)

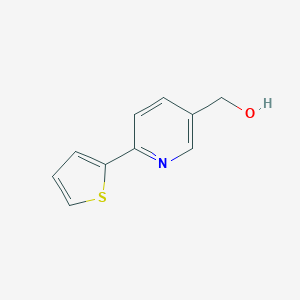
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)